3-((5-((2,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
CAS No.: 862829-45-6
Cat. No.: VC5393150
Molecular Formula: C18H14Cl2N4OS2
Molecular Weight: 437.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862829-45-6 |
|---|---|
| Molecular Formula | C18H14Cl2N4OS2 |
| Molecular Weight | 437.36 |
| IUPAC Name | 3-[[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
| Standard InChI | InChI=1S/C18H14Cl2N4OS2/c1-23-16(9-24-14-4-2-3-5-15(14)27-18(24)25)21-22-17(23)26-10-11-6-7-12(19)8-13(11)20/h2-8H,9-10H2,1H3 |
| Standard InChI Key | JSNCQQLYGPOXLD-UHFFFAOYSA-N |
| SMILES | CN1C(=NN=C1SCC2=C(C=C(C=C2)Cl)Cl)CN3C4=CC=CC=C4SC3=O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates two pharmacologically significant heterocycles:
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Benzothiazol-2(3H)-one core: Known for its electron-withdrawing properties and role in enhancing metabolic stability .
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1,2,4-Triazole ring: A nitrogen-rich scaffold that facilitates hydrogen bonding and interactions with biological targets .
The 2,4-dichlorobenzylthio group at the triazole’s 5-position introduces hydrophobic and electron-deficient characteristics, potentially enhancing membrane permeability and target binding . The methyl group at the triazole’s 4-position contributes steric bulk, which may influence conformational stability .
Table 1: Key Structural Descriptors
Synthesis and Optimization
Key Synthetic Routes
The synthesis employs a 1,3-dipolar cycloaddition strategy to construct the triazole ring, followed by functionalization of the benzothiazole moiety . A representative pathway involves:
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Bromoacetylation: Reaction of 2-(piperazin-1-yl)benzo[d]thiazole with bromoacetyl bromide to form a bromoacetyl intermediate .
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Azide Formation: Treatment with sodium azide yields the azide precursor .
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Click Chemistry: Copper-catalyzed cycloaddition with alkynes introduces the triazole-thioether linkage .
Table 2: Synthesis Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromoacetylation | Bromoacetyl bromide, Et₃N, CH₂Cl₂ | 85–90 | |
| Azide Formation | NaN₃, acetone/H₂O (4:1) | 91 | |
| Cycloaddition | CuI, DIPEA, 80°C, 8h | 80–90 |
Challenges and Optimizations
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Regioselectivity: Copper catalysts ensure 1,4-disubstituted triazole formation, avoiding regioisomeric byproducts .
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Solvent Effects: Polar aprotic solvents (e.g., DMF) improve reaction rates but may reduce yields due to side reactions .
Biological Activity and Mechanisms
Anticancer Activity
In vitro screening against human cancer cell lines reveals:
Table 3: Antiproliferative Activity (IC₅₀, µM)
Mechanistically, the compound induces G1 cell cycle arrest and mitochondrial apoptosis via ROS generation .
Applications in Medicinal Chemistry
Antimicrobial Agents
The 1,2,4-triazole scaffold’s ability to chelate metal ions (e.g., Fe³⁺ in bacterial enzymes) underpins its use in drug-resistant infections . Hybrid derivatives with fluoroquinolones show enhanced efficacy against ESKAPE pathogens .
Anticancer Therapeutics
Structural analogs demonstrate topoisomerase II inhibition, a mechanism shared with doxorubicin but with reduced cardiotoxicity . The benzothiazole moiety’s planar structure facilitates DNA intercalation .
Comparison with Related 1,2,4-Triazole Derivatives
Table 4: Pharmacological Benchmarking
| Compound | Antimicrobial IC₅₀ (µM) | Anticancer IC₅₀ (µM) | Reference |
|---|---|---|---|
| Clinafloxacin-triazole | 1.2 (MRSA) | 4.5 (MCF7) | |
| Ciprofloxacin hybrid | 0.8 (E. coli) | 6.2 (HCT116) | |
| Target Compound | 2.0 (MRSA) | 58 (MCF7) |
While less potent than fluoroquinolone hybrids, the compound exhibits broader-spectrum activity and lower cytotoxicity (CC₅₀ > 200 µM in HEK293 cells) .
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